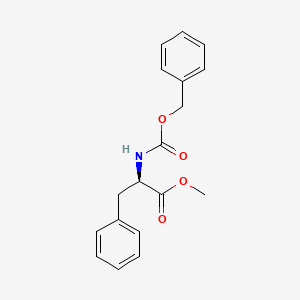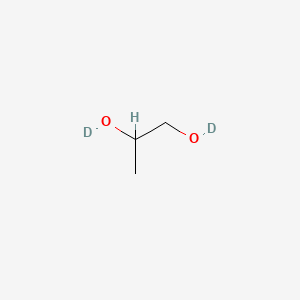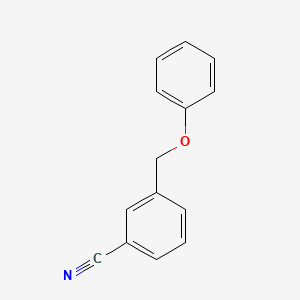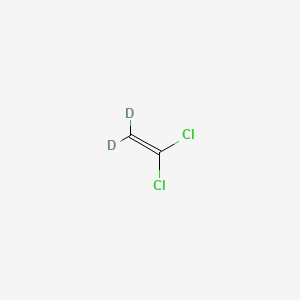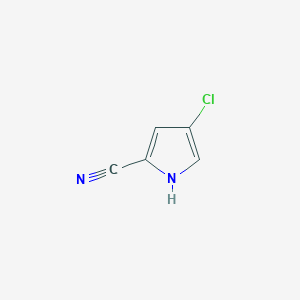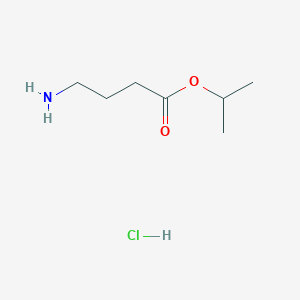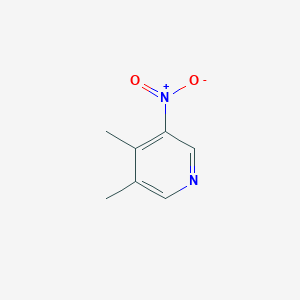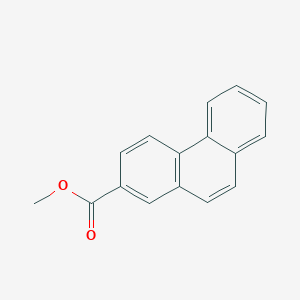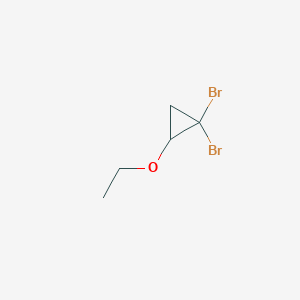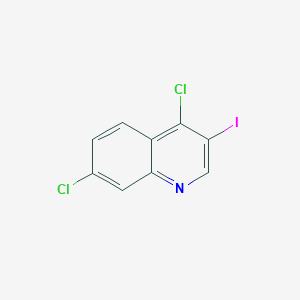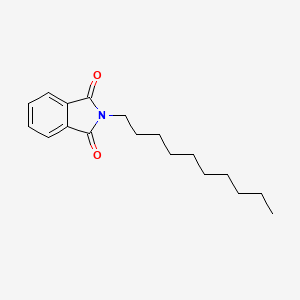
N-Decylphthalimid
Übersicht
Beschreibung
N-Decylphthalimide (NDP) is a chemical compound that belongs to the class of phthalimides. It is commonly used in scientific research as a fluorescent probe due to its unique properties. NDP is a hydrophobic molecule that can easily penetrate cell membranes, making it an ideal tool for studying biological systems.
Wissenschaftliche Forschungsanwendungen
Anti-mikrobielles Mittel
Phthalimid-Derivate, einschließlich N-Decylphthalimid, wurden synthetisiert und auf ihre in-vitro-antimikrobielle Aktivität untersucht . So zeigte beispielsweise ein Derivat namens (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindolin-1,3-dion eine bemerkenswerte antimikrobielle Aktivität gegen Bacillus subtilis und Pseudomonas aeruginosa .
Antioxidans
Einige Phthalimid-Derivate haben antioxidative Aktivität gezeigt. Verbindungen wie 2-[4-(4-ethyl-3-methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindolin-1,3-dion und 2-[4-(3-methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindolin-1,3-dion haben diese Eigenschaft demonstriert .
Entzündungshemmendes Mittel
Phthalimid-Derivate wurden auch auf ihre in-vitro-entzündungshemmenden Aktivitäten untersucht. Ein Derivat namens 4-(N’-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamid zeigte die höchste in-vitro-entzündungshemmende Aktivität unter den getesteten Verbindungen .
Organische Leuchtdioden (OLEDs)
Naphthalimid-Derivate, zu denen auch this compound gehört, können als emittierende Materialien in OLEDs verwendet werden . Sie können als lumineszierende Host-, Dotier-, Lochblockier- und Elektronentransportmaterialien für OLEDs fungieren .
Photovoltaik-Geräte
Naphthalindiimide (NDIs), eine Gruppe, zu der auch this compound gehört, besitzen eine hohe Elektronenaffinität, gute Ladungsträgermobilität und ausgezeichnete thermische und oxidative Stabilität. Diese Eigenschaften machen sie zu vielversprechenden Kandidaten für Anwendungen in Photovoltaik-Geräten .
Flexible Displays
Die ausgezeichnete thermische und oxidative Stabilität von NDIs macht sie auch für den Einsatz in flexiblen Displays geeignet . Diese Anwendung ist Teil des breiteren Bereichs der organischen Elektronik, einem schnell wachsenden Forschungsgebiet .
Wirkmechanismus
Target of Action
N-Decylphthalimide is a derivative of phthalimides, which are a class of compounds known for their diverse reactivity Related compounds such as n-ethylmaleimide have been shown to interact with proteins like galectin-10 . The role of these targets can vary, but they often play crucial roles in biochemical pathways and cellular functions.
Mode of Action
N-oxyphthalimides, a related class of compounds, are known to produce oxygen radicals upon 1-electron reduction . This suggests that N-Decylphthalimide might interact with its targets through a similar mechanism, leading to changes in the targets’ functions and potentially initiating downstream biochemical reactions.
Biochemical Pathways
For instance, N-oxyphthalimides can initiate cascades of reactions, leading to the generation of radical species . These radicals can then engage in diverse transformations, potentially affecting multiple biochemical pathways and their downstream effects.
Pharmacokinetics
The related compound n-ethylmaleimide has been shown to have certain pharmacokinetic properties . It’s important to note that the bioavailability of N-Decylphthalimide would be influenced by these ADME properties.
Result of Action
The generation of oxygen radicals by related n-oxyphthalimides suggests that n-decylphthalimide could induce similar effects . These radicals can cause various changes at the molecular and cellular levels, potentially leading to observable phenotypic effects.
Biochemische Analyse
Biochemical Properties
It is known that phthalimides, the parent compounds of N-Decylphthalimide, can interact with various enzymes and proteins
Cellular Effects
Studies on related compounds suggest that phthalimides can have significant effects on cellular processes . For instance, N-acyloxymethyl-phthalimides have been shown to deliver genotoxic formaldehyde to human cells, influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phthalimides are known to undergo various chemical reactions, which can lead to the formation of different products . These reactions can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, influenced by factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of N-Decylphthalimide in animal models. Studies on related compounds suggest that the effects can vary with different dosages .
Metabolic Pathways
Phthalimides are known to be involved in various metabolic pathways . They can interact with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Studies on related compounds suggest that they can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Studies on related compounds suggest that they can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-decylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-11-14-19-17(20)15-12-9-10-13-16(15)18(19)21/h9-10,12-13H,2-8,11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPUPXDCUZMNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544374 | |
| Record name | 2-Decyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36043-57-9 | |
| Record name | 2-Decyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


